Beclin1-Bcl-2 interaction inhibitor 1

Catalog No.
S15743840
CAS No.
M.F
C27H26BrN3O3
M. Wt
520.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beclin1-Bcl-2 interaction inhibitor 1

Product Name

Beclin1-Bcl-2 interaction inhibitor 1

IUPAC Name

propan-2-yl N-[4-[(5S)-1-(4-bromobenzoyl)-5-methyl-5-phenyl-4H-pyrazol-3-yl]phenyl]carbamate

Molecular Formula

C27H26BrN3O3

Molecular Weight

520.4 g/mol

InChI

InChI=1S/C27H26BrN3O3/c1-18(2)34-26(33)29-23-15-11-19(12-16-23)24-17-27(3,21-7-5-4-6-8-21)31(30-24)25(32)20-9-13-22(28)14-10-20/h4-16,18H,17H2,1-3H3,(H,29,33)/t27-/m0/s1

InChI Key

CFSCBGUTIWEQBY-MHZLTWQESA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Isomeric SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN([C@](C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Beclin1-Bcl-2 interaction inhibitor 1 is a small molecule designed to disrupt the interaction between Beclin 1 and Bcl-2, two key proteins involved in the regulation of autophagy and apoptosis. The compound is characterized by the chemical formula C27H26BrN3O3, and it plays a significant role in cancer research by promoting autophagy, which is often inhibited by Bcl-2 through its binding to Beclin 1. This interaction is critical because Bcl-2 is known for its anti-apoptotic properties, while Beclin 1 is essential for initiating autophagy, a cellular degradation process that helps maintain cellular homeostasis and respond to stress conditions .

The primary action of Beclin1-Bcl-2 interaction inhibitor 1 involves the inhibition of the binding between Beclin 1 and Bcl-2. This disruption can lead to the activation of autophagy pathways. The mechanism involves competitive inhibition where the compound binds to Bcl-2, preventing Beclin 1 from associating with it. This process can be illustrated as follows:

Beclin 1+Bcl 2Complex\text{Beclin 1}+\text{Bcl 2}\rightleftharpoons \text{Complex}
Beclin1 Bcl 2 interaction inhibitor 1+Bcl 2Inhibited Complex\text{Beclin1 Bcl 2 interaction inhibitor 1}+\text{Bcl 2}\rightarrow \text{Inhibited Complex}

This reaction indicates that the presence of the inhibitor shifts the equilibrium away from the formation of the Beclin 1-Bcl-2 complex, thereby facilitating autophagic processes .

Beclin1-Bcl-2 interaction inhibitor 1 has demonstrated potent biological activity in promoting autophagy by disrupting the inhibitory effects of Bcl-2 on Beclin 1. Studies have shown that this compound can effectively enhance autophagic flux in various cell types, making it a valuable tool in cancer therapy where autophagy modulation is critical . The selectivity of this compound is notable; it inhibits the Beclin 1-Bcl-2 interaction more effectively than other similar interactions, such as that between Bax and Bcl-2, which indicates its potential for targeted therapeutic applications .

The synthesis of Beclin1-Bcl-2 interaction inhibitor 1 typically involves multi-step organic reactions. While specific synthetic routes may vary, common methodologies include:

  • Formation of key intermediates: Utilizing starting materials that undergo reactions such as alkylation or acylation to form intermediate compounds.
  • Coupling reactions: These intermediates are then coupled using techniques such as amide bond formation or other coupling strategies to yield the final compound.
  • Purification: The final product undergoes purification processes like recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Beclin1-Bcl-2 interaction inhibitor 1 has several applications in biomedical research, particularly in:

  • Cancer Research: By promoting autophagy, this compound can help in overcoming resistance mechanisms in cancer cells that exploit Bcl-2's anti-apoptotic functions.
  • Neurodegenerative Diseases: Autophagy plays a crucial role in clearing damaged proteins and organelles; thus, enhancing this process may provide therapeutic benefits in diseases like Alzheimer's and Parkinson's .

Numerous studies have explored the interactions between Beclin 1 and Bcl-2, highlighting how inhibitors like Beclin1-Bcl-2 interaction inhibitor 1 can modulate these interactions. For instance:

  • AlphaLISA assays have been employed to quantify the binding affinity of this compound towards Bcl-2, demonstrating its effectiveness at nanomolar concentrations (IC50 = 4.4 nM) specifically against Beclin 1 compared to other BH3 domain-containing proteins .
  • Structural studies have provided insights into how this compound binds selectively to Bcl-2's BH3-binding groove, which is crucial for understanding its mechanism of action and optimizing its efficacy .

Several compounds share similarities with Beclin1-Bcl-2 interaction inhibitor 1 regarding their mechanisms or targets. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ABT-737Inhibits Bcl-2 family proteinsBroad-spectrum Bcl-2 antagonist
NavitoclaxDual Bcl-2/Bcl-xL inhibitorPotent against multiple Bcl family members
BH3 mimeticsMimic BH3 domain to displace pro-survival proteinsNon-selective; affects multiple interactions
Compound 35Selectively inhibits Beclin 1/Bcl-2 bindingHigh selectivity for Beclin 1 over Bax

Beclin1-Bcl-2 interaction inhibitor 1 stands out due to its selective inhibition of only the Beclin 1-Bcl-2 complex without significantly affecting other pro-apoptotic interactions, making it a promising candidate for targeted therapies aimed at enhancing autophagy while minimizing unwanted apoptosis .

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

519.11575 g/mol

Monoisotopic Mass

519.11575 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-15-2024

Explore Compound Types